molecular formula C21H14ClNO4S B2384759 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 620154-16-7

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B2384759
CAS No.: 620154-16-7
M. Wt: 411.86
InChI Key: CZRMUQSIQXPBAR-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a chlorinated methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the thiophene ring and the chlorinated methoxybenzoyl group. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the Chlorinated Methoxybenzoyl Group: This can be done using Friedel-Crafts acylation or other suitable acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
  • N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-3-fluorobenzamide

Uniqueness

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4S/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)27-20)23-21(25)17-7-4-10-28-17/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRMUQSIQXPBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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